Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-
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Overview
Description
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Heptalen Ring: This step involves cyclization reactions to form the heptalen ring structure.
Functional Group Additions: Various functional groups such as amino, hydroxy, and methoxy groups are introduced through substitution reactions.
Methylthio Group Addition: The methylthio group is added using thiolation reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit cell division.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can disrupt cellular processes such as cell division, leading to its potential use as an anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one: Known for its cytotoxic activity and use in cancer research.
Benzo[a]heptalen-9(5H)-one,6,7-dihydro-1,2,3-trimethoxy-7-(methylamino)-10-(methylthio)-, (S)-: Similar in structure but with different functional groups.
Properties
IUPAC Name |
7-amino-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-23-18-15(22)8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(18)24-2/h5,7-9,13,22H,4,6,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTRXCPUTQBTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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